N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride is a benzothiazole-derived compound characterized by a 4-chloro-substituted benzothiazole core linked to a 4-ethoxybenzamide moiety via a 3-(dimethylamino)propyl chain. The hydrochloride salt enhances solubility, a critical feature for pharmaceutical applications. Its molecular weight, inferred from structurally analogous compounds, is approximately 401.31 g/mol (based on a related oxazole derivative, ). The 4-chloro group likely augments lipophilicity and target binding, while the ethoxybenzamide and dimethylaminopropyl groups contribute to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S.ClH/c1-4-27-16-11-9-15(10-12-16)20(26)25(14-6-13-24(2)3)21-23-19-17(22)7-5-8-18(19)28-21;/h5,7-12H,4,6,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMQIPJLLAKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The compound shares structural motifs with several benzothiazole and carboxamide derivatives (Table 1). Key differences lie in substituents and molecular weights:
*Estimated based on structural analogy.
The target compound’s higher molecular weight compared to quinoline derivatives (309–358 g/mol, ) suggests reduced membrane permeability but improved target affinity due to bulkier substituents.
Functional Group Impact on Bioactivity
- Chlorine vs.
- Ethoxybenzamide vs. Oxazole/Morpholinomethyl: The ethoxy group in the target compound provides steric bulk and moderate electron donation, differing from the hydrogen-bonding capacity of hydroxy groups () or the polar sulfonyl group in . These variations influence solubility and metabolic pathways.
- Dimethylaminopropyl Chain: This moiety, shared with compounds in and , is critical for solubility and cationic charge at physiological pH, aiding in cellular uptake .
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